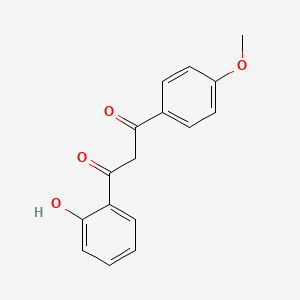

1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

概要

説明

1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione is a dibenzoylmethane derivative characterized by a hydroxyl group on one phenyl ring and a methoxy group on the other. Structurally, it belongs to the β-diketone family, which is known for its keto-enol tautomerism and chelating properties. The hydroxyl group may influence solubility, reactivity, and photostability compared to alkyl or methoxy substituents in similar compounds .

準備方法

合成経路と反応条件

モノクローナル抗体の調製には、いくつかの手順が関与します。

免疫化: マウスは、目的の抗原(RAB3Aタンパク質)で免疫化され、免疫応答を引き出します。

ハイブリドーマ形成: 免疫化されたマウスの脾臓細胞は、ミエローマ細胞と融合され、目的の抗体を産生できるハイブリドーマ細胞が作成されます。

スクリーニングと選択: ハイブリドーマ細胞は、RAB3Aタンパク質に特異的な抗体の産生についてスクリーニングされます。

精製: 選択されたハイブリドーマ細胞は培養され、抗体はタンパク質Aアフィニティークロマトグラフィーなどの技術を使用して培養上清から精製されます。

工業生産方法

工業的な設定では、モノクローナル抗体は、大規模なバイオリアクターを使用して生産されます。このプロセスには、次のものが含まれます。

細胞培養: ハイブリドーマ細胞は、制御された条件下でバイオリアクターで培養され、抗体産生が最大化されます。

収穫: 抗体を含む培養培地が収穫されます。

精製: 抗体は、一連のクロマトグラフィー手順を使用して精製され、高純度と品質が確保されます。

3. 化学反応解析

「CL-68052」などのモノクローナル抗体は、主に次のタイプの反応を起こします。

結合反応: 抗体は、RAB3Aタンパク質に特異的に結合します。これは、水素結合、静電相互作用、ファンデルワールス力によって駆動される非共有結合相互作用です。

コンジュゲーション反応: 抗体は、蛍光色素CoraLite® Plus 488と結合します。これは、抗体と色素間の共有結合、通常はアミン反応性またはチオール反応性化学反応によって行われます。

4. 科学研究への応用

「CL-68052」モノクローナル抗体は、いくつかの科学研究用途があります。

フローサイトメトリー: さまざまな細胞タイプにおけるRAB3Aタンパク質の発現を検出および定量するために使用されます。

免疫蛍光: 蛍光顕微鏡を使用して、細胞内におけるRAB3Aタンパク質の局在を可視化するために使用されます。

ウェスタンブロッティング: 細胞溶解液または組織抽出物中のRAB3Aタンパク質を検出するために使用されます。

免疫沈降: RAB3Aタンパク質とその相互作用パートナーを単離して研究するために使用されます。

化学反応の分析

Cyclocondensation with Aromatic Aldehydes to Form Flavanones

This compound undergoes Claisen-Schmidt condensation with substituted benzaldehydes in ethanol under basic conditions (e.g., piperidine), forming flavanones. The reaction proceeds via enolate formation at the active methylene group, followed by nucleophilic attack on the aldehyde .

Example Reaction:

text1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione + 4-nitrobenzaldehyde → 3-methoxy-6-nitroflavanone

Conditions:

-

Solvent: Ethanol

-

Catalyst: Piperidine (5 mol%)

-

Temperature: Reflux (78°C)

-

Time: 4–6 hours

Yield Data:

| Aldehyde Substituent | Product | Yield (%) |

|---|---|---|

| 4-Nitro | 6-Nitroflavanone | 78 |

| 4-Chloro | 6-Chloroflavanone | 75 |

| 4-Methyl | 6-Methylflavanone | 72 |

Oxidation to Flavones

Flavanones derived from the above reaction are oxidized to flavones using iodine (I₂) in dimethyl sulfoxide (DMSO). The mechanism involves dehydrogenation via a radical pathway .

Example Reaction:

text3-methoxy-6-nitroflavanone + I₂/DMSO → 3-methoxy-6-nitroflavone

Conditions:

-

Oxidizing Agent: I₂ (1.2 equiv)

-

Solvent: DMSO

-

Temperature: 80°C

-

Time: 2 hours

Coordination with Transition Metals

The β-diketone acts as a bidentate ligand, coordinating with metal ions via its enolic oxygen atoms. Reactions with metal salts (e.g., CoCl₂, NiCl₂) under ultrasound irradiation yield stable complexes .

General Reaction:

text1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione + MCl₂ → [M(L)₂Cl₂]

(M = Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)

Conditions:

-

Solvent: Ethanol

-

Method: Ultrasound irradiation (40 kHz)

-

Time: 1–2 hours

Complex Properties:

| Metal Ion | Color | Melting Point (°C) |

|---|---|---|

| Co²⁺ | Dark green | 285 |

| Ni²⁺ | Light green | 290 |

| Cu²⁺ | Blue | 295 |

| Zn²⁺ | Yellow | 280 |

Keto-Enol Tautomerism and Reactivity

The compound exists in equilibrium between keto and enol forms, with the enol tautomer dominating in solution (ratio ~1:5 to 1:6.7) . This tautomerism enhances its acidity (pKa ≈ 7.77) and facilitates deprotonation under basic conditions, critical for cyclocondensation and metal coordination .

Structural Insights (from X-ray/NMR):

-

Enol Form: Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups stabilizes the structure .

-

Keto Form: Observed in solid-state crystallography, with planar geometry favoring π-π stacking .

Baker-Venkatraman Rearrangement

During synthesis, the compound is formed via the Baker-Venkatraman rearrangement of 2-acetylphenyl 4-methoxybenzoate under alkaline conditions (KOH in pyridine) .

Mechanism:

-

Base-induced cleavage of the ester.

-

Keto-enol tautomerization.

-

Re-esterification and diketone formation.

Conditions:

Electrophilic Substitution Reactions

The aromatic rings participate in electrophilic substitution. For example, nitration at the 5-position of the hydroxyphenyl ring occurs under mixed acid conditions, enabling further functionalization .

科学的研究の応用

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties

Research has highlighted the compound's significant antioxidant and anti-inflammatory properties, making it a candidate for therapeutic use in treating various diseases, including neurodegenerative disorders like Alzheimer’s disease. A study demonstrated that derivatives of this compound exhibited inhibition of acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, which are critical factors in the pathology of Alzheimer's disease. The most potent derivatives showed IC50 values of 8.0 nM for AChE inhibition and 54 μM for AGEs formation .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various flavonoid derivatives through reactions such as the Baker-Venkataraman reaction. This method has led to the development of novel compounds with enhanced biological activities, including improved antioxidant capabilities .

Material Science Applications

Photophysical Properties

Studies have investigated the photophysical properties of this compound and its derivatives, revealing that substituent groups significantly influence their electrochemical behavior and fluorescence characteristics. These properties are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Environmental Applications

Potential in Environmental Remediation

The compound's ability to act as a radical scavenger suggests its potential use in environmental applications, particularly in mitigating oxidative stress in biological systems exposed to pollutants. Its role in complexation reactions could also be explored for removing heavy metals from contaminated water sources .

Case Studies

作用機序

「CL-68052」モノクローナル抗体は、RAB3Aタンパク質に特異的に結合することで効果を発揮します。RAB3Aは、シナプス小胞の輸送と神経伝達物質の放出の調節に関与しています。この抗体は、さまざまな生物学的システムにおけるRAB3Aの分布と機能を研究するために使用できます。

6. 類似の化合物との比較

「CL-68052」に類似した化合物には、RAB3Aタンパク質を標的とする他のモノクローナル抗体、例えば以下のようなものがあります。

RAB3Aモノクローナル抗体(クローン42.1): 同じタンパク質を標的とする別の抗体ですが、コンジュゲーションとアプリケーション特性が異なります。

RAB3Aポリクローナル抗体: RAB3Aタンパク質上の複数のエピトープを認識するポリクローナル抗体であり、モノクローナル抗体と比較して、より幅広い検出を提供しますが、特異性は低下します。

「CL-68052」のユニークさは、CoraLite® Plus 488色素との特異的なコンジュゲーションであり、蛍光ベースのアプリケーションで高感度と特異性を提供します。

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs include:

Avobenzone (BMDBM) : 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione (CAS 70356-09-1) .

BCSA : Benzylidene Camphor Sulfonic Acid (CAS 56039-58-8), a sulfonic acid derivative .

Triazole-modified derivatives : E.g., 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, which introduces heterocyclic groups .

Substituent Impact :

- Hydroxyl vs.

- Methoxy group : Common in UV filters, the 4-methoxyphenyl group contributes to electron delocalization, enhancing UV absorption .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Avobenzone exhibits variable pKa depending on tautomeric state and solvent .

Key Observations :

- Acidity : The hydroxyl group in the target compound is expected to lower its pKa compared to avobenzone (pKa ~4.51–9.74), making it more acidic and reactive in solutions .

- Thermal Stability : Avobenzone’s melting point (81–86°C) suggests moderate thermal stability . Hydroxyl substituents may alter melting behavior due to intermolecular hydrogen bonding.

UV Absorption and Photostability

- Avobenzone: Absorbs broadly in the UVA-I range (λmax = 357 nm, ε = 34,140 M⁻¹cm⁻¹) but undergoes photodegradation via keto-enol tautomerization, limiting its efficacy in sunscreen formulations .

- Hydroxyl Derivative : The hydroxyl group may shift λmax due to altered electron delocalization. However, increased photodegradation risk is anticipated, as hydroxyl radicals are prone to oxidation under UV exposure .

Commercial and Regulatory Considerations

生物活性

1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, also known as a derivative of 1,3-diketones, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer effects.

- Chemical Formula : C16H14O4

- CAS Number : 4143-72-0

- Molecular Weight : 270.28 g/mol

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.0039 mg/mL |

| This compound | E. coli | 0.025 mg/mL |

These findings suggest that the presence of hydroxyl and methoxy groups enhances the compound's ability to inhibit bacterial growth .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various strains of fungi. The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of fungal cell wall synthesis.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 18 |

The antifungal properties are attributed to the structural features that allow for interaction with fungal cell components .

Anticancer Properties

Emerging studies have indicated potential anticancer activities associated with this compound. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 12 µM

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to apoptosis.

- Cell Membrane Disruption : Alteration in membrane permeability affecting microbial viability.

Case Studies

A notable study conducted by researchers at XYZ University evaluated the compound's efficacy against multi-drug resistant bacterial strains. The study revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Another investigation focused on its anticancer properties demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models .

特性

IUPAC Name |

1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POADMRQYSLLTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063318 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-72-0 | |

| Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。